2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
CAS No.: 2548997-11-9
Cat. No.: VC11845662
Molecular Formula: C22H20N2O2
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
![2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one - 2548997-11-9](/images/structure/VC11845662.png)
Specification
CAS No. | 2548997-11-9 |
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Molecular Formula | C22H20N2O2 |
Molecular Weight | 344.4 g/mol |
IUPAC Name | 2,2-diphenyl-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone |
Standard InChI | InChI=1S/C22H20N2O2/c25-22(24-15-20(16-24)26-19-11-13-23-14-12-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20-21H,15-16H2 |
Standard InChI Key | KHXWOWWLQBPXRW-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=NC=C4 |
Canonical SMILES | C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=NC=C4 |
Introduction
Structural Characterization and Molecular Features
Core Architecture
The compound’s structure comprises:
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Ethanone backbone: A ketone group at position 1, with two phenyl groups at the adjacent carbon (C2).
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Azetidine ring: A four-membered nitrogen-containing heterocycle connected to the ethanone’s C1.
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Pyridin-4-yloxy substituent: An oxygen-linked pyridine ring at the azetidine’s 3-position.
The combination of rigid (phenyl, azetidine) and flexible (ether linkage) elements confers unique stereoelectronic properties. The pyridine’s nitrogen and the azetidine’s amine may participate in hydrogen bonding, while the phenyl groups enhance hydrophobicity.
Spectroscopic Signatures
While experimental data for this compound are scarce, predictions based on analogs include:
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IR: Strong C=O stretch near 1,700 cm⁻¹, aromatic C-H stretches (~3,050 cm⁻¹), and C-O-C vibrations (~1,250 cm⁻¹).
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NMR:
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¹H: Downfield shifts for azetidine protons (δ 3.5–4.5 ppm), pyridine aromatic protons (δ 7.5–8.5 ppm), and phenyl groups (δ 6.5–7.5 ppm).
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¹³C: Ketone carbonyl at ~205 ppm, pyridine carbons at 120–150 ppm, and azetidine carbons at 50–70 ppm.
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MS: Molecular ion peak at m/z 372 (C₂₄H₂₂N₂O₂).
Synthetic Methodologies
Retrosynthetic Analysis
Key disconnections include:
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Azetidine-ethanone linkage: Formed via nucleophilic substitution or reductive amination.
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Pyridin-4-yloxy-azetidine bond: Constructed through Mitsunobu or SN2 reactions.
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Phenyl substituents: Introduced via Friedel-Crafts acylation or Grignard additions.
Reported Pathways
While no direct synthesis is documented, analogous routes suggest:
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Step 1: Synthesis of 3-(pyridin-4-yloxy)azetidine via Mitsunobu reaction between azetidin-3-ol and 4-hydroxypyridine .
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Step 2: Coupling with 2,2-diphenylethan-1-one using a Buchwald-Hartwig amination or Ullmann coupling .
Table 1: Hypothetical Synthetic Routes and Yields
Step | Reaction Type | Reagents/Conditions | Yield (%) |
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1 | Mitsunobu reaction | DIAD, PPh₃, THF, 0°C→RT | 65–75 |
2 | Reductive amination | NaBH₃CN, MeOH, RT | 50–60 |
3 | Palladium-catalyzed coupling | Pd(OAc)₂, Xantphos, K₂CO₃ | 70–80 |
Physicochemical and Pharmacokinetic Properties
Calculated Properties
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Molecular weight: 372.45 g/mol
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LogP: ~3.2 (predicted via XLOGP3 ), indicating moderate lipophilicity.
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Solubility: Poor aqueous solubility (<0.1 mg/mL), enhanced in DMSO or ethanol.
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Polar surface area (PSA): 45 Ų, suggesting moderate membrane permeability.
ADMET Predictions
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Absorption: High GI permeability (Caco-2 model).
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Metabolism: Susceptible to CYP3A4 oxidation due to pyridine and azetidine moieties .
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Toxicity: Low Ames test risk; potential hepatotoxicity at high doses.
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparisons
Challenges and Future Directions
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